(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Overview
Description
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.
Scientific Research Applications
Preclinical Characterization for Major Depressive Disorder
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) has been investigated for its potential in treating treatment-resistant depression (TRD). Identified through drug discovery efforts, this compound is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). Its high binding affinity and selective inhibition of GluN2B receptor function were demonstrated in tests using Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes. BMS-986169's potential efficacy in TRD was indicated by its ability to reduce immobility in the mouse forced swim test, an effect comparable to intravenous ketamine treatment. Furthermore, it showed decreased novelty suppressed feeding latency and increased ex vivo hippocampal long-term potentiation post-administration. Its safety profile was also assessed, showing no ketamine-like hyperlocomotion or abnormal behaviors in animal models (L. Bristow et al., 2017).
Role in Alzheimer's Disease
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds structurally related to this compound, were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, which is a major drug for Alzheimer's disease management. The anti-Alzheimer's profile of these compounds was assessed through in-vivo and in-vitro evaluations using appropriate animal models, indicating potential therapeutic applications in Alzheimer's disease (M. Gupta et al., 2020).
Synthesis and Structural Analysis
A study focusing on the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound related to this compound, provided insights into its structural and chemical properties. This research highlighted the significance of such compounds in medicinal chemistry, offering a novel method for their synthesis which could be beneficial for large-scale production. The study emphasized the compound's role in various therapeutic applications, underscoring the importance of understanding its synthesis and structure (R. Smaliy et al., 2011).
Properties
CAS No. |
1801151-08-5 |
---|---|
Molecular Formula |
C23H27FN2O2 |
Molecular Weight |
382.4794 |
IUPAC Name |
(3R)-3-[(3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27FN2O2/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)28)25-12-10-20(21(24)15-25)18-6-8-19(27)9-7-18/h2-9,20-22,27H,10-15H2,1H3/t20-,21+,22+/m0/s1 |
InChI Key |
UNVYDSCXINFREZ-BHDDXSALSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCC(C2=O)N3CCC(C(C3)F)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986169; BMS 986169; BMS986169; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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